molecular formula C20H20ClN3O3 B4476171 3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole

3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole

Cat. No.: B4476171
M. Wt: 385.8 g/mol
InChI Key: ZGQJYNCDPUFPRX-UHFFFAOYSA-N
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Description

3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxazole derivatives with different functional groups, while substitution reactions could introduce new substituents on the oxazole ring.

Scientific Research Applications

3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action for 3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: Another heterocyclic compound with similar structural features.

    1,3,5-Trisubstituted-1H-pyrazoles: Compounds with similar ring structures and potential biological activities.

Uniqueness

3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-2-5-15-11-16(22-26-15)18-8-4-9-24(18)20(25)17-12-19(27-23-17)13-6-3-7-14(21)10-13/h3,6-7,10-12,18H,2,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQJYNCDPUFPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
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3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
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3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
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3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
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3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
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3-{1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole

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